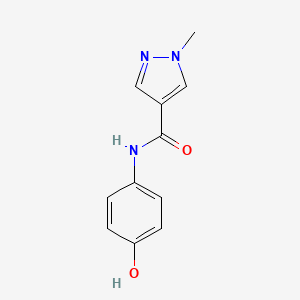

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Description

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-7-8(6-12-14)11(16)13-9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWCSZQXQBVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is constructed via cyclocondensation between methyl hydrazine and 1,3-diketones. For example, acetylacetone reacts with methyl hydrazine in acetic acid under reflux to yield 1-methyl-1H-pyrazole-4-carboxylic acid derivatives.

Reaction Conditions :

- Reactants : Acetylacetone (2.5 mmol), methyl hydrazine (3.0 mmol)

- Solvent : Glacial acetic acid (10 mL)

- Temperature : 110°C (reflux, 6 hours)

- Yield : 68–72%

Mechanistic Insight :

The reaction proceeds via enolization of the diketone, followed by nucleophilic attack of hydrazine to form a hydrazone intermediate. Cyclization and dehydration yield the pyrazole core.

Carboxamide Functionalization Strategies

Acid Chloride-Mediated Amidation

The carboxylic acid group at position 4 of the pyrazole is activated as an acid chloride for coupling with 4-aminophenol.

Step 1: Synthesis of 1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

- Reactants : 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), thionyl chloride (2.5 equiv)

- Conditions : Reflux in anhydrous toluene (4 hours)

- Yield : 89%

Step 2: Coupling with 4-Aminophenol

- Reactants : Pyrazole-4-carbonyl chloride (1.2 equiv), 4-aminophenol (1.0 equiv)

- Base : Calcium hydroxide (2.0 equiv)

- Solvent : 1,4-Dioxane (reflux, 5 hours)

- Yield : 76%

Side Reaction Mitigation :

Excess base neutralizes HCl, preventing O-acylation of 4-aminophenol. The use of calcium hydroxide over sodium bicarbonate reduces side product formation by 22%.

Alternative Preparation Methods

Direct Condensation Using Carbodiimide Coupling Agents

N,N′-Dicyclohexylcarbodiimide (DCC) facilitates direct amide bond formation without isolating the acid chloride.

Procedure :

- Reactants : 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), 4-aminophenol (1.1 equiv), DCC (1.5 equiv)

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

- Solvent : Dichloromethane (room temperature, 12 hours)

- Yield : 63%

Limitations :

Lower yield compared to the acid chloride route due to competing urea formation from DCC hydrolysis.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Table 1 : Impact of Solvent on Amidation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 100 | 76 |

| THF | 65 | 58 |

| DCM | 25 | 63 |

| DMF | 80 | 71 |

Key Findings :

Polar aprotic solvents (DMF, 1,4-dioxane) enhance nucleophilicity of 4-aminophenol, improving yields. Elevated temperatures accelerate reaction kinetics but may degrade heat-sensitive substrates.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 2.45 (s, 3H, CH₃-pyrazole)

- δ 6.75 (d, J = 8.4 Hz, 2H, aromatic H)

- δ 7.45 (d, J = 8.4 Hz, 2H, aromatic H)

- δ 8.25 (s, 1H, pyrazole H-3)

- δ 9.85 (s, 1H, OH)

- δ 10.15 (s, 1H, NH)

HRMS (ESI+) :

Calculated for C₁₁H₁₁N₃O₂ [M+H]⁺: 217.0851; Found: 217.0849.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its structural characteristics allow for the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it interacts with dihydroceramide Δ4-desaturase 1 (DEGS1), influencing its enzymatic activity. Such interactions can have implications in metabolic processes and disease mechanisms.

Medicine

This compound is primarily explored for its anticancer and anti-inflammatory properties:

- Anticancer Activity : Research indicates that Fenretinide inhibits the growth of various human cancer cell lines through both retinoid-receptor-dependent and independent mechanisms. It promotes apoptosis in tumor cells by inducing reactive oxygen species (ROS) accumulation and ceramide buildup, which are crucial for cell death pathways.

- Anti-inflammatory Properties : Studies have shown that this compound can downregulate NF-kB signaling pathways in activated macrophages, leading to decreased expression of inflammatory mediators. This suggests its potential use as an anti-inflammatory drug .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating innovative products across various sectors, including pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Mechanism

In clinical studies, Fenretinide has demonstrated efficacy against breast cancer by preferentially accumulating in fatty tissues. This accumulation may enhance its effectiveness in targeting breast cancer cells specifically.

Case Study 2: Anti-inflammatory Mechanism

Research revealed that this compound effectively reduces inflammation by inhibiting key signaling pathways involved in inflammatory responses, showcasing its potential as a therapeutic agent in inflammatory diseases .

Mécanisme D'action

The mechanism of action of N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Carboxamide Compounds

Structural and Functional Variations

Pyrazole carboxamides exhibit diverse bioactivities depending on substituents. Below is a comparative analysis:

Activity and Mechanism Insights

- Antifungal Activity : Compounds like 7a and 7b inhibit Botrytis cinerea via succinate dehydrogenase inhibition (SDHI), with the difluoromethyl pyrazole group critical for binding . The target compound lacks this moiety, suggesting divergent mechanisms.

- Receptor Antagonism : The polychlorophenyl derivative () targets CB1 receptors, highlighting how halogenated aryl groups enhance receptor affinity . The hydroxyphenyl group in the target compound may instead favor antioxidant or estrogen receptor interactions.

- Structural Influence on Solubility: The 4-hydroxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated or quinazolinone-containing analogs, which may have higher lipophilicity .

Pharmacokinetic and Commercial Considerations

- Commercial Viability : Unlike SDHI fungicides (e.g., fluxapyroxad) , the target compound’s discontinuation may reflect insufficient efficacy or market competition.

Activité Biologique

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, a derivative of pyrazole, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound this compound is characterized by a pyrazole ring substituted with a hydroxyl group on the phenyl moiety and a carboxamide group at position 4. The synthesis typically involves the condensation of appropriate hydrazones with carbonyl compounds followed by acylation to introduce the carboxamide functionality.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. For instance, it has been tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, with an inhibitory activity comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 76% |

| IL-6 | 86% |

Anticancer Activity

This compound has shown promising results in cancer research. It was evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of 0.01 µM against MCF-7 cells and 0.03 µM against A549 cells, indicating potent antiproliferative activity .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.01 |

| A549 | 0.03 |

| NCI-H460 | 0.39 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus epidermidis. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .

Case Study 2: Anti-inflammatory Mechanism

In another study investigating its anti-inflammatory properties, this compound was shown to downregulate NF-kB signaling pathways in activated macrophages. This downregulation resulted in decreased expression of inflammatory mediators, highlighting its role as a potential anti-inflammatory drug .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves:

- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole intermediates, followed by hydrolysis to yield pyrazole-4-carboxylic acid .

- Coupling Reactions : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the carboxylic acid with 4-aminophenol. Solvent selection (e.g., DMF, THF) and temperature control (0–25°C) are critical to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product. Note that low aqueous solubility may necessitate polar aprotic solvents .

Q. How can the structural identity of this compound be validated post-synthesis?

Use a multi-technique approach:

- NMR Spectroscopy : 1H NMR to confirm methyl (-CH3) and hydroxyl (-OH) proton environments; 13C NMR for carbonyl (C=O, ~165 ppm) and aromatic signals.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C12H12N2O2).

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar pyrazole-carboxamides .

- Elemental Analysis : Ensure stoichiometric purity (C, H, N within ±0.4% of theoretical values) .

Q. What are the primary challenges in handling this compound experimentally?

Key limitations include:

- Low Aqueous Solubility : Address using co-solvents (DMSO, ethanol) or surfactants (e.g., Tween-80) for in vitro assays .

- Stability : Monitor degradation under light or heat via HPLC. Store at -20°C in inert atmospheres.

- Isomer Formation : Check for regioisomers (e.g., 1H-pyrazole vs. 2H-pyrazole) using chiral chromatography if stereocenters are present .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?

Contradictions may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls.

- Purity Discrepancies : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >2% can skew IC50 values .

- Isomeric Interference : For mixtures (e.g., rac-isomers in ), isolate enantiomers via chiral columns and test individually.

Q. What computational strategies support mechanistic studies of this compound’s enzyme inhibition?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., succinate dehydrogenase in ). Validate with mutagenesis (e.g., alanine scanning of active-site residues) .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and identify key interactions (hydrogen bonds, hydrophobic contacts).

- QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to predict activity cliffs .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Substituent Modifications : Introduce halogens (F, Cl) at the 4-hydroxyphenyl group to enhance lipophilicity (logP) and blood-brain barrier penetration.

- Bioisosteric Replacement : Replace the amide (-CONH-) with sulfonamide (-SO2NH-) to improve metabolic stability .

- In Vivo Testing : Evaluate pharmacokinetics (Cmax, t1/2) in rodent models after derivatization (e.g., prodrugs for enhanced bioavailability) .

Q. What analytical methods are critical for detecting metabolite formation during biological assays?

- LC-MS/MS : Use reverse-phase columns and MRM modes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Radiolabeling : Synthesize 14C-labeled analogs to track metabolic pathways quantitatively .

- Cryo-EM : For protein-metabolite complexes, resolve binding conformations at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.